molecular formula C12H19NO2 B15276489 3-(Azepan-2-YL)cyclohexane-1,2-dione

3-(Azepan-2-YL)cyclohexane-1,2-dione

Katalognummer: B15276489
Molekulargewicht: 209.28 g/mol
InChI-Schlüssel: FFXRYYXWSUOTDV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Azepan-2-YL)cyclohexane-1,2-dione is a chemical compound with the molecular formula C₁₂H₁₉NO₂ and a molecular weight of 209.28 g/mol . It is characterized by a cyclohexane ring substituted with an azepane group and two ketone functionalities. This compound is primarily used in research and development settings.

Vorbereitungsmethoden

The synthesis of 3-(Azepan-2-YL)cyclohexane-1,2-dione involves several steps. One common method includes the reaction of cyclohexane-1,2-dione with azepane under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

3-(Azepan-2-YL)cyclohexane-1,2-dione undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

3-(Azepan-2-YL)cyclohexane-1,2-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential biological activity.

    Medicine: It is investigated for its potential therapeutic properties.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(Azepan-2-YL)cyclohexane-1,2-dione involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

3-(Azepan-2-YL)cyclohexane-1,2-dione can be compared with other similar compounds such as:

Eigenschaften

Molekularformel

C12H19NO2

Molekulargewicht

209.28 g/mol

IUPAC-Name

3-(azepan-2-yl)cyclohexane-1,2-dione

InChI

InChI=1S/C12H19NO2/c14-11-7-4-5-9(12(11)15)10-6-2-1-3-8-13-10/h9-10,13H,1-8H2

InChI-Schlüssel

FFXRYYXWSUOTDV-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(NCC1)C2CCCC(=O)C2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.